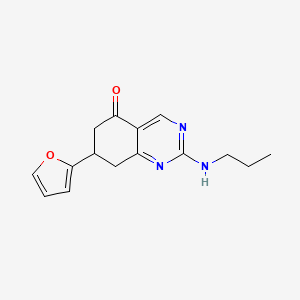

7-(2-furyl)-2-(propylamino)-7,8-dihydro-5(6H)-quinazolinone

Overview

Description

The compound “7-(2-furyl)-2-(propylamino)-7,8-dihydro-5(6H)-quinazolinone” is a complex organic molecule that contains a furyl group (a five-membered aromatic ring containing an oxygen atom), a propylamino group (a three-carbon chain attached to an amino group), and a quinazolinone group (a bicyclic compound containing two nitrogen atoms). These types of compounds are often used in medicinal chemistry applications .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Furyl, propylamino, and quinazolinone groups can participate in a variety of chemical reactions .Scientific Research Applications

Synthetic Chemistry Applications

Cross-Coupling Reactions : An efficient route to 4-substituted quinazolines involves the arylation or alkylation of quinazolinones under mild conditions. This process includes the cross-coupling reaction of 4-tosyloxyquinazolines with organoindium reagents, catalyzed by Pd2(dba)3/(2-furyl)3P, leading to the formation of 4-functionalized quinazolines in good to excellent yields. This method provides an efficient pathway to synthesize 4-(hetero)aryl/alkylquinazolines, especially those bearing a halogen scaffold (Ye et al., 2016).

Medicinal Chemistry Applications

Anticonvulsant Activity : Studies on 4(3H)-quinazolinones structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone have revealed promising anticonvulsant activity. Preliminary screening indicated that specific substitutions on the 3-aryl group significantly enhance anticonvulsant effectiveness, combined with relatively low neurotoxicity, showcasing the therapeutic potential of quinazolinone derivatives (Wolfe et al., 1990).

Anti-Inflammatory, Analgesic, and COX-II Inhibition : A series of 2,3,6-trisubstituted quinazolinones have demonstrated potent anti-inflammatory, analgesic, and COX-II inhibitory activities. These compounds, through systematic structural modifications, showed significant biological activities, highlighting their potential as therapeutic agents (Kumar et al., 2003).

Materials Science Applications

Sensing Properties : The compound 6-furyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline (L) was synthesized and characterized for its weak fluorescence emission, which significantly enhances upon addition of metal ions like Al3+, Cr3+, or Fe3+. This demonstrates the compound's potential as a fluorescent probe for metal ion detection, showcasing the application of quinazolinone derivatives in materials science (Liu et al., 2015).

Mechanism of Action

properties

IUPAC Name |

7-(furan-2-yl)-2-(propylamino)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-5-16-15-17-9-11-12(18-15)7-10(8-13(11)19)14-4-3-6-20-14/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWCDWJVYCHUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4063104.png)

![N-[5-chloro-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063110.png)

![3-{[(4-bromo-3-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4063118.png)

![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4063120.png)

![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)

![1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B4063148.png)

![14-phenyl-13-oxadispiro[4.1.4.3]tetradecane-6,12-dione](/img/structure/B4063153.png)

![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)

![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)

![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)

![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)